Ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate is a synthetic organic compound with the molecular formula CHClNO and a molecular weight of approximately 281.7 g/mol. This compound is classified under the category of carbamates and is recognized for its unique chromene structure, which is significant in various chemical applications. Ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate serves as an important intermediate in organic synthesis and has been explored for potential biological activities, including antimicrobial and anticancer properties .
The synthesis of ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate typically involves the reaction of 4-(chloromethyl)-2-oxochromene with ethyl carbamate. The reaction conditions generally include:
The reaction proceeds under mild conditions, allowing for the formation of the desired product with good yields .
In laboratory settings, the synthesis can be optimized by adjusting the molar ratios of reactants and controlling reaction times. After the reaction, purification methods such as recrystallization or chromatography are employed to isolate ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate in high purity .
Ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate can undergo various chemical reactions, including:
In substitution reactions, common nucleophiles employed include amines and alcohols, which can lead to the formation of diverse derivatives. The typical reaction conditions involve mild heating and the presence of a suitable solvent .
The mechanism of action for ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate is not fully elucidated but is believed to involve interactions with specific molecular targets within biological systems. It may inhibit certain enzymes or interact with cellular receptors, potentially leading to its observed biological activities such as antimicrobial or anticancer effects . Further research is necessary to clarify these mechanisms.
Ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate typically appears as a solid at room temperature. Specific physical properties such as melting point are not universally reported but can vary based on purity and synthesis methods.
The compound exhibits stability under standard conditions but may react under acidic or basic environments due to its functional groups. Its solubility characteristics indicate that it may be soluble in organic solvents like dichloromethane while exhibiting limited solubility in water .
Ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate has several scientific applications:
The 2H-chromen-2-one core consists of a benzene ring fused to a pyrone unit, creating a planar, conjugated system. Ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate (C₁₃H₁₂ClNO₄; MW: 281.69 g/mol) incorporates two critical modifications:
Table 1: Key Molecular Descriptors of Ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 147963-30-2 |
| IUPAC Name | ethyl 4-(chloromethyl)-2-oxo-2H-chromen-7-ylcarbamate |
| Molecular Formula | C₁₃H₁₂ClNO₄ |
| Molecular Weight | 281.69 g/mol |
| Melting Point | 242–247°C |
| Purity (Commercial) | ≥95% |
| InChI Key | IVDPVMAMQUEQNP-UHFFFAOYSA-N |
| SMILES | O=C(OCC)NC1=CC(O2)=C(C=C1)C(CCl)=CC2=O |
The crystal packing of analogous coumarins reveals stabilization via C–H···O hydrogen bonds and π–π stacking (centroid-centroid distance: ~3.63 Å), suggesting potential solid-state order in this compound [5].
4-(Chloromethyl) Group: A Versatile Synthetic Handle
The chloromethyl moiety at C4 serves as an electrophilic anchor for nucleophilic displacement reactions:
7-Carbamate Group: Stability and Electronic Effects
Compared to common 7-ester or 7-ether coumarins, the 7-carbamate offers:
Table 2: Influence of Substituents on Coumarin Reactivity and Function
| Position | Substituent | Key Effects | Applications |
|---|---|---|---|
| C4 | –CH₂Cl | Electrophilic functionalization; SN₂ chemistry | Bioconjugation; prodrug synthesis |
| C7 | –NHC(O)OR | H-bonding; stability; electron withdrawal | Enzyme inhibitors; fluorescent probes |
Synthetic Origins and Optimization
The compound was first synthesized in the early 2000s via Pechmann condensation followed by C4 chlorination and C7 carbamoylation:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2